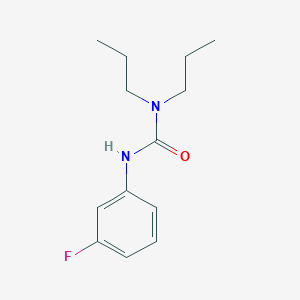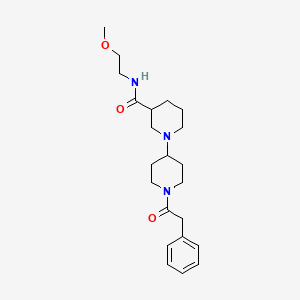![molecular formula C22H30N2O3 B5287211 7-[(3-Methylphenyl)methyl]-2-(oxane-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5287211.png)
7-[(3-Methylphenyl)methyl]-2-(oxane-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(3-Methylphenyl)methyl]-2-(oxane-4-carbonyl)-2,7-diazaspiro[45]decan-6-one is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction between a diazaspirodecane and an oxane ring, along with a 3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-Methylphenyl)methyl]-2-(oxane-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a diazaspirodecane precursor and an oxane derivative.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and an appropriate catalyst, such as aluminum chloride.
Carbonylation: The oxane ring can be functionalized with a carbonyl group through a carbonylation reaction using carbon monoxide and a suitable catalyst, such as palladium.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
7-[(3-Methylphenyl)methyl]-2-(oxane-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic core or the 3-methylphenyl group using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
科学的研究の応用
7-[(3-Methylphenyl)methyl]-2-(oxane-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It can be employed in the synthesis of advanced polymers and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of 7-[(3-Methylphenyl)methyl]-2-(oxane-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The spirocyclic structure allows for unique binding interactions, enhancing its specificity and potency.
類似化合物との比較
Similar Compounds
7-Methylcoumarin: A compound with a similar spirocyclic structure but lacking the diazaspirodecane core.
3-Methylbenzylamine: Contains the 3-methylphenyl group but lacks the spirocyclic and oxane components.
Oxane Derivatives: Compounds with an oxane ring but different substituents.
Uniqueness
7-[(3-Methylphenyl)methyl]-2-(oxane-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one is unique due to its combination of a spirocyclic core, an oxane ring, and a 3-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
7-[(3-methylphenyl)methyl]-2-(oxane-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-17-4-2-5-18(14-17)15-23-10-3-8-22(21(23)26)9-11-24(16-22)20(25)19-6-12-27-13-7-19/h2,4-5,14,19H,3,6-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHSAPCUPQJCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4aS*,8aR*)-1-isobutyl-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5287133.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5287137.png)

![2-methyl-4-phenyl-5-[1-(2-phenylethyl)piperidin-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5287152.png)
![8-(allyloxy)-2-[2-(4-nitrophenyl)vinyl]quinoline](/img/structure/B5287157.png)
![1-{1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5287170.png)
![(3E,6E)-3,6-bis[(3-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B5287174.png)
![1'-[2-(methylamino)-2-oxoethyl]-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5287182.png)
![4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5287187.png)

![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5287229.png)
![(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5287234.png)
![methyl {4-[(cyclohexylamino)sulfonyl]phenyl}carbamate](/img/structure/B5287239.png)

